FD dye 7

NIR-II fluorescence imaging deep-tissue bioimaging heptamethine cyanine dye

Researchers seeking NIR-II imaging probes face spectral constraints of conventional Cy7 intermediates limited to NIR-I (700-900 nm), causing high tissue autofluorescence and shallow imaging depth. FD dye 7 is the designated precursor for FD-1080, enabling dual-window NIR-II operation (Ex=1064 nm, Em=1080 nm) with 2.5× higher SNR versus 808 nm excitation. • ≥98% purity; supports four-step, 60% overall yield FD-1080 synthesis. • Enables FD-1080 reactive derivatives (amine, carboxyl, azide, maleimide, NHS ester) for bioconjugation. • Ambient shipping; stable for routine international transit.

Molecular Formula C39H37ClN2O6S2
Molecular Weight 729.3 g/mol
Cat. No. B12371653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFD dye 7
Molecular FormulaC39H37ClN2O6S2
Molecular Weight729.3 g/mol
Structural Identifiers
SMILESC1CC(=CC=C2C3=CC=CC4=C3C(=CC=C4)N2CCCCS(=O)(=O)[O-])C(=C1C=CC5=[N+](C6=CC=CC7=C6C5=CC=C7)CCCCS(=O)(=O)O)Cl
InChIInChI=1S/C39H37ClN2O6S2/c40-39-29(19-21-33-31-13-5-9-27-11-7-15-35(37(27)31)41(33)23-1-3-25-49(43,44)45)17-18-30(39)20-22-34-32-14-6-10-28-12-8-16-36(38(28)32)42(34)24-2-4-26-50(46,47)48/h5-16,19-22H,1-4,17-18,23-26H2,(H-,43,44,45,46,47,48)
InChIKeyPSZOSCKNHBWPFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FD Dye 7: A Heptamethine Cyanine Intermediate for NIR-II Fluorescent Dye Synthesis


FD dye 7 (Compound 7) is a heptamethine cyanine dye intermediate with the molecular formula C₃₉H₃₇ClN₂O₆S₂ and a molecular weight of 729.3 g/mol . As a synthetic precursor, it serves as a key building block for the preparation of FD-1 and FD-2 dyes, and more critically, for the synthesis of FD-1080—an organic small-molecule fluorophore that uniquely enables both excitation and emission within the near-infrared second window (NIR-II, 1000–1700 nm) [1][2]. The intermediate is characterized by its benzo[cd]indolium-based polymethine scaffold, which provides the structural foundation for extended π-conjugation and NIR-II spectral properties upon final derivatization .

Why Generic Cyanine Intermediates Cannot Substitute for FD Dye 7 in NIR-II Imaging Workflows


Standard heptamethine cyanine dye intermediates, such as those used for Cy7 or ICG derivatives, are engineered for excitation and emission within the NIR-I window (700–900 nm), where tissue autofluorescence, photon scattering, and hemoglobin absorption significantly limit imaging depth and signal-to-noise ratio [1]. In contrast, FD dye 7 serves as the designated precursor for FD-1080, a fluorophore that achieves dual-window NIR-II operation (Ex = 1064 nm, Em = 1080 nm). This spectral positioning cannot be achieved through simple substitution with generic Cy7 precursors, as the extended conjugation and electron-donating/withdrawing balance embedded in the FD dye 7 scaffold are specifically tuned to enable NIR-II excitation—a property absent in conventional Cy7 intermediate architectures [2]. Consequently, procurement of FD dye 7 is a prerequisite for accessing the FD-1080 dye platform and its associated imaging advantages, including 5.94% quantum yield after FBS complexation and demonstrated deep-tissue vascular resolution [2].

FD Dye 7 Quantitative Differentiation Evidence: NIR-II Spectral Performance vs. NIR-I Cyanine Dyes


1064 nm NIR-II Excitation: FD-1080 vs. Conventional NIR-I Dyes (650–980 nm)

FD-1080, synthesized from FD dye 7, demonstrates 1064 nm NIR-II excitation, which provides significantly higher tissue penetration depth and superior spatial resolution compared to previously reported NIR dyes with excitation wavelengths ranging from 650 nm to 980 nm [1]. In vivo imaging of mouse hindlimb vasculature using 1064 nm excitation yielded a signal-to-noise ratio of approximately 5.2, substantially exceeding the ~2.1 achieved with 808 nm excitation under identical conditions [2]. This improvement is attributed to reduced photon scattering and tissue autofluorescence in the NIR-II window .

NIR-II fluorescence imaging deep-tissue bioimaging heptamethine cyanine dye

FBS-Complexed Fluorescence Quantum Yield Enhancement: FD-1080 vs. Uncomplexed State

The FD dye 7-derived fluorophore FD-1080 exhibits a baseline quantum yield of 0.31% in aqueous solution. Upon heating and complexation with fetal bovine serum (FBS), the dye partitions into the hydrophobic pockets of serum albumin, inducing molecular rigidification and increased monomeric fraction, which boosts the quantum yield to 5.94%—a 19-fold enhancement [1][2]. This 5.94% quantum yield in physiological conditions surpasses the typical ≤0.1% quantum yield observed for conventional Cy7 and many NIR-II dyes [3].

quantum yield fetal bovine serum complexation NIR-II fluorophore

Synthetic Accessibility and Yield: Four-Step High-Yield Synthesis of FD-1080 from FD Dye 7 Precursors

The synthesis of FD-1080—the downstream application product of FD dye 7—proceeds via a four-step reaction sequence using 1,8-naphthalimide derivatives as starting materials, achieving an overall high yield of 60% [1]. This yield compares favorably to the 35–50% yields commonly reported for multi-step heptamethine cyanine dye syntheses requiring extensive purification due to aggregation and byproduct formation [2]. The relatively straightforward synthetic route reduces production costs and improves batch-to-batch consistency, making FD dye 7 an attractive intermediate for scalable manufacturing of NIR-II imaging probes.

heptamethine cyanine synthesis NIR-II dye preparation organic dye manufacturing

Cerebral Vascular Imaging Resolution: FD-1080 (1064 nm) vs. 808 nm Excitation in Mouse Brain

In transcranial mouse brain vascular imaging, FD-1080 excited at 1064 nm achieved a half-width at half-maximum (HWHM) of approximately 0.42 mm for major cerebral vessels, compared to approximately 0.58 mm when excited at 808 nm [1]. This 28% improvement in spatial resolution under NIR-II excitation enables finer discrimination of adjacent vessels and more accurate quantification of vascular morphology through intact skull .

cerebral vasculature imaging spatial resolution skull penetration

High-Purity Intermediate Availability: FD Dye 7 Purity ≥98% for Reproducible Downstream Synthesis

Commercially sourced FD dye 7 is available at ≥98% purity, as specified in vendor technical datasheets [1]. This high purity minimizes batch-to-batch variability in the synthesis of FD-1, FD-2, and FD-1080 dyes, reducing the need for extensive post-synthetic purification and improving the reproducibility of downstream bioconjugation and imaging experiments . In contrast, generic cyanine intermediates often require additional purification steps due to lower as-received purity (typically 90–95%), adding time and cost to research workflows.

dye intermediate chemical purity quality control

J-Aggregate Spectral Extension: FD-1080 J-Aggregate Emission >1300 nm for Ultra-Deep Imaging

FD-1080 can be formulated into J-aggregates via phospholipid-assisted self-assembly, resulting in absorption and emission maxima exceeding 1300 nm—a >300 nm red-shift compared to the monomeric dye [1][2]. Under 1064 nm laser excitation, these J-aggregates enable fluorescence imaging at wavelengths beyond 1500 nm with high spatial resolution and signal-to-noise ratio, as demonstrated in non-invasive brain and hindlimb vascular imaging in rats [1]. This J-aggregate capability is inherent to the FD-1080 scaffold and extends the accessible imaging depth beyond that achievable with monomeric NIR-II dyes.

J-aggregate NIR-IIb imaging deep-tissue penetration

FD Dye 7 Application Scenarios: Where NIR-II Excitation Provides Quantifiable Advantages


Non-Invasive Deep-Tissue Vascular Imaging in Small Animal Models

FD-1080, synthesized from FD dye 7, enables high-resolution imaging of mouse hindlimb and cerebral vasculature through intact skin and skull. With a 1064 nm excitation SNR of ≈5.2 versus ≈2.1 at 808 nm, researchers can achieve 2.5× higher contrast for quantifying vessel density, detecting microvascular abnormalities, and monitoring angiogenesis in tumor models [1]. The 0.42 mm HWHM resolution through intact skull makes this platform particularly valuable for longitudinal stroke and neurodegenerative disease studies where repeated non-invasive imaging is required.

Dynamic Physiological Monitoring in Conscious and Anesthetized Animals

The high quantum yield (5.94% after FBS complexation) and NIR-II emission of FD-1080 enable real-time fluorescence monitoring of respiratory dynamics in both conscious and anesthetized mice [1]. Unlike NIR-I dyes that suffer from significant motion artifacts and limited tissue penetration, FD-1080 provides stable, high-contrast signals suitable for continuous physiological recording in freely moving animals—a capability that supports pharmacokinetic studies, anesthesia depth monitoring, and behavioral neuroscience research.

Ultra-Deep Tissue Imaging with FD-1080 J-Aggregates (>1300 nm Emission)

When formulated as J-aggregates via phospholipid self-assembly, FD-1080 exhibits emission beyond 1300 nm, extending into the NIR-IIb window (1500–1700 nm) where photon scattering is minimized [2][3]. This enables non-invasive fluorescence imaging of carotid arteries and deep brain vasculature in rat models with superior spatial resolution and signal-to-noise ratio [2]. This application scenario is particularly relevant for cardiovascular research, hypertension studies, and preclinical imaging in larger animal models where traditional NIR-I and monomeric NIR-II probes fail to provide adequate depth penetration.

Reproducible Scale-Up Synthesis of NIR-II Bioconjugates

FD dye 7 provides a ≥98% pure intermediate for the four-step, 60% overall yield synthesis of FD-1080 and its reactive derivatives (amine, carboxyl, azide, maleimide, succinimidyl ester) [4][5]. This high-purity starting material reduces purification overhead and improves batch-to-batch consistency when scaling up production of antibody-dye conjugates, peptide probes, or oligonucleotide labels for multi-site preclinical studies or industrial imaging reagent manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for FD dye 7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.